molecular formula C15H14ClF3N4O2 B6756699 N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B6756699
M. Wt: 374.74 g/mol
InChI Key: AGOMYJLQVRIHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrrolidine ring, and an oxazole ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2/c1-8-12(25-7-21-8)14(24)22-10-2-3-23(6-10)13-11(16)4-9(5-20-13)15(17,18)19/h4-5,7,10H,2-3,6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMYJLQVRIHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyridine derivative, the pyrrolidine ring is introduced through a cyclization reaction.

    Substitution Reactions: Chlorine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Amide Bond Formation: The final step involves forming the amide bond between the oxazole ring and the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide: shares similarities with other pyridine and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.